Benzo[d]isoxazole-3-carboxylic Acid
Overview
Description
Benzo[d]isoxazole-3-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a benzo[d]isoxazole ring system, which is a fused bicyclic structure consisting of a benzene ring and an isoxazole ring. The carboxylic acid functional group attached to this system provides a site for further chemical modification and contributes to the compound's reactivity.
Synthesis Analysis
The synthesis of benzo[d]isoxazole derivatives has been explored through different synthetic routes. One approach involves gold-catalyzed cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . Another method includes the use of Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds to produce benzo[a]carbazoles, which share a similar bicyclic structure to benzo[d]isoxazoles .
Molecular Structure Analysis
The molecular structure of benzo[d]isoxazole-3-carboxylic acid derivatives can be elucidated through various spectroscopic techniques and crystallography. For instance, the crystal structure of related compounds, such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, reveals the dihedral angle between the benzene and isoxazole rings, as well as the planarity of the carboxylic acid group with respect to the isoxazole ring .
Chemical Reactions Analysis
Benzo[d]isoxazole-3-carboxylic acid and its derivatives participate in a variety of chemical reactions. These include cycloaddition reactions, as mentioned earlier, and also intramolecular cyclization reactions, such as the Buchwald–Hartwig cyclization to form indazole carboxamides . The presence of the carboxylic acid group allows for further functionalization through reactions such as esterification and amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]isoxazole-3-carboxylic acid derivatives are influenced by their molecular structure. The carboxylic acid group contributes to the acidity and solubility in polar solvents. The aromatic system may contribute to the compound's UV absorption properties, and the presence of substituents can affect the melting point, boiling point, and stability of the compound. The crystal structure analysis provides insight into the solid-state properties, such as hydrogen bonding patterns and molecular packing .
Scientific Research Applications
Cycloaddition Reactions
Benzo[d]isoxazoles, including Benzo[d]isoxazole-3-carboxylic Acid, are used in gold-catalyzed cycloaddition reactions. These reactions enable the concise and chemoselective synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the chemical versatility of Benzo[d]isoxazoles (Xu, Zhao, Li, & Liu, 2018).
Reactivity of Ester Groups
The reactivity of ester groups in Benzo[d]isoxazole-3-carboxylic Acid and related compounds has been explored. Research has shown a facile preparation of 3-acyl-substituted isoxazolines and benzisoxazoles from corresponding 3-carboxylate esters. This process is significant for the generation of 3-acyl heterocycles, highlighting the potential for diversifying chemical structures using Benzo[d]isoxazole-3-carboxylic Acid derivatives (Murai, Miyazaki, & Fujioka, 2012).
Microwave-Assisted Synthesis
Benzo[d]isoxazole-3-carboxylic Acid is involved in microwave-assisted synthesis processes. For instance, microwave-assisted 1,3-dipolar cycloaddition involving furanyl and benzyl oximes and several methyl acrylates efficiently yields isoxazoline derivatives. These derivatives show potential significance in biological fields like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).
Synthesis of Novel Compounds
Benzo[d]isoxazole-3-carboxylic Acid is fundamental in the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles has been reported. These compounds exhibited notable anti-bacterial activity against certain bacteria, though their anti-asthmatic and anti-diabetic effects were less promising (Vaidya, Kumar, Kumar, Bhise, & Mashelkar, 2007).
Structural Analysis
Benzo[d]isoxazole-3-carboxylic Acid and its derivatives have been studied for their structural properties. For instance, the crystal and molecular structure of certain compounds with isoxazole rings have been determined, aiding in the understanding of their physical and chemical properties (Chandra, Raghu, Srikantamurthy, Umesha, Palani, & Mahendra, 2013).
Inhibition of D-Amino
Acid OxidaseBenzo[d]isoxazol-3-ol derivatives, closely related to Benzo[d]isoxazole-3-carboxylic Acid, have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO). These inhibitors, including 5-chloro-benzo[d]isoxazol-3-ol, have shown potent inhibition of DAAO, demonstrating the potential therapeutic applications of these compounds in enhancing the levels of D-amino acids in biological systems (Ferraris, Duvall, Ko, Thomas, Rojas, Majer, Hashimoto, & Tsukamoto, 2008).
Cascade Carboxylative Annulation
Benzo[d]isoxazole-3-carboxylic Acid derivatives have been utilized in novel Pd(II)-mediated cascade carboxylative annulation processes. This method involves the formation of new bonds in a single step, demonstrating the compound's utility in complex chemical transformations and the synthesis of novel organic compounds (Liao, Smith, Fathi, & Yang, 2005).
Antidepressant Drug Structure
The structure of antidepressant drugs incorporating Benzo[d]isoxazole-3-carboxylic Acid derivatives has been analyzed. For example, the crystal and molecular structure of isocarboxazid, which includes an isoxazole ring, has been determined, contributing to the understanding of the drug's pharmacological properties (İde, Topacli, & Bayari, 1996).
Antispermatogenic Agents
Research has explored the synthesis of compounds like 1-halobenzyl-1H-indazole-3-carboxylic acids, which are structurally related to Benzo[d]isoxazole-3-carboxylic Acid. These compounds have shown significant antispermatogenic activity, indicating potential applications in reproductive health and contraception (Corsi & Palazzo, 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-benzoxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYXATIIMHQAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370727 | |
Record name | Benzo[d]isoxazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isoxazole-3-carboxylic Acid | |
CAS RN |
28691-47-6 | |
Record name | 1,2-Benzisoxazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28691-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[d]isoxazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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